Methyl 2-(4-fluoro-2-nitrophenyl)acetate
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Overview
Description
“Methyl 2-(4-fluoro-2-nitrophenyl)acetate” is a chemical compound with the molecular formula C9H8FNO4 . It appears as a pale-yellow to yellow-brown liquid .
Synthesis Analysis
The synthesis of “this compound” involves combining dimethyl (4-fluoro-2-nitrophenyl)malonate with lithium chloride and water in dimethyl sulfoxide and heating at 100°C .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by its molecular formula C9H8FNO4. It has an average mass of 213.163 Da and a monoisotopic mass of 213.043732 Da .Chemical Reactions Analysis
The chemical reactions involving “this compound” are characterized by the combination of dimethyl (4-fluoro-2-nitrophenyl)malonate with lithium chloride and water in dimethyl sulfoxide .Physical and Chemical Properties Analysis
“this compound” is a pale-yellow to yellow-brown liquid . It has a molecular weight of 213.17 .Scientific Research Applications
Chromogenic Substrate for Esterases
Methyl 2-(4-fluoro-2-nitrophenyl)acetate has been utilized in the development of stable chromogenic substrates for esterases. The molecule is designed to overcome the stability issues faced by p-nitrophenyl acetate, commonly used in assays for detecting catalytic activity in esterases. The unique trimethyl lock structure in this compound stabilizes the substrate, making it more reliable for various assays (Levine et al., 2008).
Electrochemical Fluorination and Radiofluorination
The compound has been a subject of studies focusing on electrochemical fluorination, a process integral for modifying its chemical properties for different applications. This research provides insights into the optimization of fluorination processes, crucial for enhancing the molecule's utility in various scientific domains (Balandeh et al., 2017).
Building Blocks for Bioactive Compounds
Synthesis of methyl N-(4-nitrophenyl)-3-oxomorpholine-2-carboxylate and related compounds has been described, where this compound serves as a versatile building block. These synthesized compounds are considered valuable for crafting bioactive compounds of pharmaceutical interest (Trstenjak et al., 2013).
Photoreaction Studies
Studies on the photoreactions of compounds like flutamide, which contain a similar nitrophenyl moiety, have been conducted. Such research sheds light on the behavior of these compounds under various conditions, contributing to a better understanding of their stability and reactivity under different environments (Watanabe et al., 2015).
Protective Group in Organic Synthesis
The (2-nitrophenyl)acetyl group, closely related to this compound, has been reported as a protective group for hydroxyl functions in organic synthesis. This illustrates the utility of the compound's structural moieties in synthetic chemistry applications (Daragics & Fügedi, 2010).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 2-(4-fluoro-2-nitrophenyl)acetate is a complex organic compound with the molecular formula C9H8FNO4 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
The mode of action of this compound is currently not well-documented. The compound’s interaction with its targets and the resulting changes are subject to ongoing research. It’s important to note that the compound contains a nitro group, which can undergo various reactions, and a fluorine atom, which can form a non-traditional intramolecular CH∙∙∙F bond .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not well-understood. Factors such as temperature, pH, and the presence of other molecules could potentially affect its action. For instance, the compound is stored at a temperature of 2-8°C, suggesting that it may be sensitive to temperature .
Properties
IUPAC Name |
methyl 2-(4-fluoro-2-nitrophenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c1-15-9(12)4-6-2-3-7(10)5-8(6)11(13)14/h2-3,5H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXJGYUIDQQFSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601286273 |
Source
|
Record name | Methyl 4-fluoro-2-nitrobenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601286273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147124-38-7 |
Source
|
Record name | Methyl 4-fluoro-2-nitrobenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147124-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-fluoro-2-nitrobenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601286273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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